Akton
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Overview
Description
Akton is an organophosphorus compound known for its applications in various fields, including agriculture and chemical research. This compound is characterized by its unique structure, which includes a phosphorothioate group and a dichlorophenyl group, making it a versatile chemical with multiple uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Akton typically involves the reaction of sodium 2-chloro-4-bromophenol with ethyl chloride . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves several steps, including the preparation of intermediates and the final esterification reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves the use of large reaction vessels, precise temperature control, and efficient purification techniques to obtain the final product in high quantities.
Chemical Reactions Analysis
Types of Reactions
Akton undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorothioic acid derivatives, while substitution reactions can produce a variety of substituted phosphorothioates.
Scientific Research Applications
Akton has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Mechanism of Action
The mechanism of action of Akton involves its interaction with molecular targets such as enzymes. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their normal function. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
Isazophos: Another organophosphorus compound with similar structural features and applications.
Profenofos: Known for its use in agriculture as a pesticide.
Uniqueness
Akton is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group and phosphorothioate moiety make it particularly effective in certain applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C12H14Cl3O3PS |
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Molecular Weight |
375.6 g/mol |
IUPAC Name |
[(Z)-2-chloro-1-(2,5-dichlorophenyl)ethenoxy]-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H14Cl3O3PS/c1-3-16-19(20,17-4-2)18-12(8-13)10-7-9(14)5-6-11(10)15/h5-8H,3-4H2,1-2H3/b12-8- |
InChI Key |
QCKIOHMRUZJYQZ-WQLSENKSSA-N |
SMILES |
CCOP(=S)(OCC)OC(=CCl)C1=C(C=CC(=C1)Cl)Cl |
Isomeric SMILES |
CCOP(=S)(OCC)O/C(=C\Cl)/C1=C(C=CC(=C1)Cl)Cl |
Canonical SMILES |
CCOP(=S)(OCC)OC(=CCl)C1=C(C=CC(=C1)Cl)Cl |
Pictograms |
Acute Toxic |
Synonyms |
Akton |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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